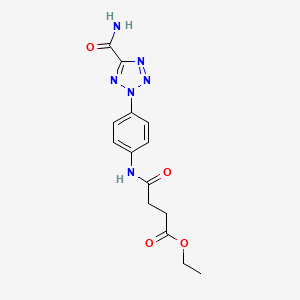

![molecular formula C19H18ClNO3 B2889359 1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-55-0](/img/structure/B2889359.png)

1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine . It’s been noticeable that most ketamine samples analyzed by DrugsData since March 2019 have contained 1- [ (2-Chlorophenyl) (methylimino)methyl]cyclopentanol ( CAS #6740-87-0 ), or “Ketamine Precursor A” .

Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .Molecular Structure Analysis

The molecular structure of Ketamine Precursor A is C13H16ClNO .Chemical Reactions Analysis

The synthesis of ketamine involves several steps. At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Physical and Chemical Properties Analysis

The empirical formula of Ketamine Precursor A is C13H16ClNO and its molecular weight is 237.73 .Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research into compounds with similar structural elements often focuses on synthetic methods and chemical reactions. For example, studies on cyclopropenone oximes detail the preparation of related compounds and their reactions with isocyanates to afford products like 4,6-diazaspiro[2.3]hexenones, highlighting synthetic pathways that could be relevant for designing related molecules or understanding their reactivity (H. Yoshida et al., 1988).

Corrosion Inhibition

A study on Schiff bases derived from L-Tryptophan, closely related to the indole moiety of the query compound, investigated their effectiveness in preventing corrosion of stainless steel in acidic environments. This indicates potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (S. Vikneshvaran, S. Velmathi, 2017).

Crystal Structure Characterization

Crystal structure analysis and characterization of compounds containing chlorophenyl groups are common in materials science and chemistry, providing insights into molecular configurations and interactions. Such studies can inform the development of new materials or the optimization of compounds for specific applications (Chao Wu et al., 2015).

Spectroscopic Studies

Spectroscopic studies, including NMR and FT-IR, are crucial for understanding the structural and electronic properties of compounds. These studies can reveal information about the molecular environment, bonding, and functional groups, which is valuable for various applications in chemistry and materials science (Hasan Saral et al., 2017).

Antitumor Activities

Research into metal complexes derived from related compounds has shown potential antitumor activities, suggesting applications in medicinal chemistry and drug development. These studies aim to identify novel compounds that can serve as effective treatments for cancer (A. Aboelmagd et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c1-12-7-8-17-15(9-12)19(24,10-13(2)22)18(23)21(17)11-14-5-3-4-6-16(14)20/h3-9,24H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTWPXMNWHVTJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)

![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)